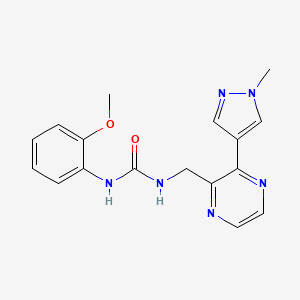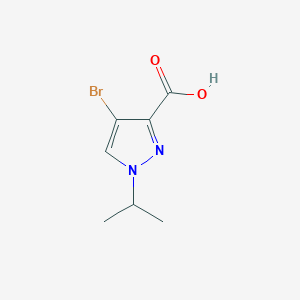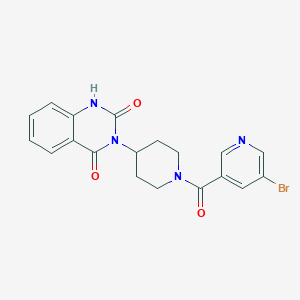![molecular formula C18H14ClF3N2O4S B2390813 2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid CAS No. 1009272-85-8](/img/structure/B2390813.png)
2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as N-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}tryptophan, is a chemical with the molecular formula C18H14ClF3N2O4S . It has a molecular weight of 446.83 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a trifluoromethyl group attached to a chlorinated benzene ring, which is further connected to an indole group via a sulfonamide linkage. The indole group is then connected to a propanoic acid group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to indole derivatives
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, including signal transduction, enzyme regulation, and cellular metabolism . The downstream effects of these pathways can vary widely depending on the specific targets and the cellular context.
Propiedades
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZOZANENKPWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2390731.png)
![4-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B2390732.png)
![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2390737.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)

![Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2390753.png)